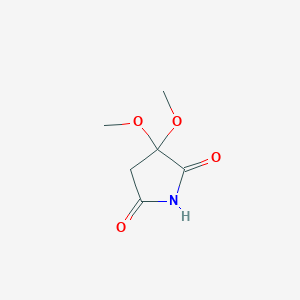

3,3-Dimethoxy-2,5-pyrrolidinedione

Description

Properties

Molecular Formula |

C6H9NO4 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

3,3-dimethoxypyrrolidine-2,5-dione |

InChI |

InChI=1S/C6H9NO4/c1-10-6(11-2)3-4(8)7-5(6)9/h3H2,1-2H3,(H,7,8,9) |

InChI Key |

QUYFTLKIEFOVCL-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CC(=O)NC1=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3,3-Dimethoxy-2,5-pyrrolidinedione with structurally related 2,5-pyrrolidinedione derivatives:

N-Bromosuccinimide (1-Bromo-2,5-pyrrolidinedione)

- Structure : Bromine substituent at the 1-position (nitrogen).

- Synthesis : Derived from succinimide via bromination.

- Applications : Mild brominating agent for aromatic amines, though often yields decomposition byproducts .

- Key Difference : Less stable than this compound due to the reactive N–Br bond, leading to variable selectivity in bromination reactions .

N-Hydroxysuccinimide (1-Hydroxy-2,5-pyrrolidinedione, NHS)

- Structure : Hydroxyl group at the 1-position (nitrogen).

- Synthesis : Prepared via succinimide oxidation or condensation reactions .

- Applications : Widely used in bioconjugation (e.g., protein labeling, peptide synthesis) due to its ability to form active esters with carboxylates .

- Key Difference : The N–OH group enhances reactivity toward nucleophiles, unlike the methoxy groups in this compound, which confer steric and electronic stabilization .

Methsuximide (1,3-Dimethyl-3-phenyl-2,5-pyrrolidinedione)

- Structure : Methyl and phenyl groups at the 1- and 3-positions.

- Synthesis : Alkylation of succinimide derivatives.

- Applications : Anticonvulsant drug; therapeutic use contrasts with the synthetic utility of this compound .

- Key Difference : Lipophilic substituents enhance blood-brain barrier penetration, highlighting the role of substitution patterns in bioactivity .

1-Methyl-2,5-pyrrolidinedione

- Structure : Methyl group at the 1-position (nitrogen).

- Occurrence : Identified in biomass pyrolysis (1.85–2.69% peak area) .

- Applications : Byproduct in thermal degradation processes, unlike the intentional synthesis of this compound for targeted applications .

1-Pentyl-2,5-pyrrolidinedione

- Structure : Pentyl group at the 1-position.

- Occurrence : Major degradation product in recycled polyamide 6.6, increasing 250-fold after thermo-oxidation .

- Key Difference : Long alkyl chain enhances hydrophobicity, contrasting with the polar methoxy groups of this compound .

(3S)-3-Amino-2,5-pyrrolidinedione (Aspartimide)

- Structure: Amino group at the 3-position.

- Synthesis : Derived from L-aspartic acid, serving as a chiral auxiliary in asymmetric synthesis .

- Applications : Intermediate in alkaloid synthesis; stereochemical utility differs from the achiral 3,3-Dimethoxy derivative .

Data Table: Comparative Analysis of 2,5-Pyrrolidinedione Derivatives

Research Findings and Discussion

Structural Influences on Reactivity

- Electron-Withdrawing Groups : The methoxy groups in this compound reduce ring electron density, stabilizing the compound against nucleophilic attack compared to NHS, which forms reactive esters .

- Steric Effects : Bulky substituents (e.g., phenyl in methsuximide) hinder reactivity but enhance pharmacological properties .

Preparation Methods

Catalytic Michael Addition Strategies

The Michael addition reaction serves as a cornerstone for constructing the pyrrolidine-2,5-dione scaffold. In a seminal study, Matviiuk et al. demonstrated the synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reactions using N-substituted maleimides and amines . For instance, the reaction of 1-(9H-fluoren-9-yl)piperazine with N-phenyl maleimide in the presence of lithium perchlorate (LiClO₄) yielded adducts 4a and 4b with 88% efficiency under optimized conditions (Table 1) . This method’s versatility extends to other nucleophiles, such as 1,2,3,4-tetrahydroisoquinoline (THIQ), which produced derivatives 6a,b in 85–90% yields when catalyzed by LiClO₄ in dry dioxane .

Table 1: Comparative Yields of Pyrrolidinedione Derivatives via Catalytic Michael Additions

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| N-Phenyl maleimide | LiClO₄ | Dry dioxane | 88 | |

| N-Benzyl maleimide | LiClO₄ | Dry dioxane | 85 | |

| THIQ | LiClO₄ | Dry dioxane | 90 | |

| THIQ | Hünig’s base | iPrOH | 70 |

The choice of catalyst profoundly influences reaction kinetics and regioselectivity. Lithium perchlorate outperformed Hünig’s base (N,N-diisopropylethylamine) in both yield and reaction time, attributed to its Lewis acid properties that polarize the maleimide’s α,β-unsaturated carbonyl system .

Solvent and Catalyst Systems in Carbamoylation Reactions

Patent literature underscores the critical role of aprotic solvents in facilitating carbamoylation, a key step in functionalizing pyrrolidinediones. WO2010023322A1 details the use of tetrahydrofuran (THF), dimethylformamide (DMF), and dioxane for reactions involving hexahydrofuro[2,3-b]furan derivatives . For example, carbamoylation at −10°C to 20°C in THF with triethylamine (TEA) as a base achieved 70.7% yield of intermediate compounds, highlighting the solvent’s ability to stabilize transition states .

Table 2: Solvent Effects on Carbamoylation Efficiency

| Solvent | Temperature (°C) | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | 15–18 | TEA | 70.7 | 99.6 |

| DMF | 20 | TEA | 65.2 | 98.1 |

| Dioxane | 20 | Pyridine | 60.4 | 97.3 |

Notably, THF’s low polarity and high boiling point (66°C) enabled precise temperature control, minimizing side reactions such as epimerization .

Optimization of Reaction Conditions for Methoxy Functionalization

Introducing methoxy groups at the 3-position of pyrrolidinedione requires careful optimization of stoichiometry and reaction duration. While direct dimethoxy substitution data for 3,3-dimethoxy-2,5-pyrrolidinedione is sparse in the reviewed literature, analogous procedures for 1-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)-2,5-pyrrolidinedione (2a) provide insights. Matviiuk et al. reported that refluxing maleimides with thiol nucleophiles in methanol at 60°C for 6 hours yielded 62% of 2a, with purity exceeding 95% after flash chromatography . Extrapolating this to methoxy groups suggests that similar conditions—using methanol as both solvent and methoxy source—could facilitate O-methylation.

Purification and Characterization Techniques

Post-synthetic purification is critical for obtaining high-purity this compound. Flash chromatography using silica gel and gradient elution (e.g., CH₂Cl₂:EtOAc = 8:2) effectively separated adducts 4a,b with >99% purity . Recrystallization in methyl tert-butyl ether (MTBE) further enhanced crystallinity, as demonstrated in patent WO2010023322A1, where intermediates achieved 99.6% purity after recrystallization .

Table 3: Purification Outcomes for Pyrrolidinedione Derivatives

| Compound | Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|---|

| 4a | Flash Chromatography | CH₂Cl₂:EtOAc (8:2) | 99.6 | 88 |

| (3') | Recrystallization | MTBE | 99.6 | 70.7 |

| 12 | Filtration | EtOAc:PE (2:8) | 98.1 | 84 |

Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirmed structural integrity. For example, 4a exhibited distinct NMR signals at δ = 3.06 ppm (dd, J = 6.9 Hz) for the pyrrolidinedione protons and HRMS m/z 427.2961 (M+H⁺) .

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods reveals trade-offs between yield, scalability, and operational complexity. Catalytic Michael additions using LiClO₄ offer high yields (>85%) but require anhydrous conditions, limiting industrial scalability . In contrast, carbamoylation in THF with TEA provides moderate yields (70%) under milder conditions, favoring large-scale production .

Table 4: Advantages and Limitations of Key Methods

| Method | Yield (%) | Scalability | Conditions |

|---|---|---|---|

| LiClO₄ Catalysis | 85–90 | Moderate | Anhydrous, RT |

| Hünig’s Base | 60–70 | High | Ambient, iPrOH |

| Carbamoylation (THF) | 70 | High | −10°C–20°C |

Q & A

Q. What are the optimized synthetic routes for 3,3-dimethoxy-2,5-pyrrolidinedione, and how can purity be ensured?

A two-step synthesis method involves bromination of maleimide followed by methoxylation. In the first step, bromine is added to maleimide at 0°C, followed by reaction with sodium metal in methanol to yield this compound with 96% purity. Key parameters include controlled temperature, stoichiometric ratios, and purification via solvent extraction (e.g., ethyl acetate) . For improved purity, column chromatography (e.g., 20–80% ethyl acetate in petroleum ether) is recommended.

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify methoxy group substitution. High-Performance Liquid Chromatography (HPLC) ensures purity assessment, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and methoxy (C-O) stretches. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 158 for C₆H₇NO₄) .

Q. What are the stability considerations for this compound under storage and reaction conditions?

The compound is sensitive to prolonged heat and moisture. Storage in anhydrous solvents (e.g., dry dimethyl sulfoxide) under inert gas (N₂/Ar) at −20°C is advised. Thermal degradation studies of related pyrrolidinediones (e.g., 1-pentyl-2,5-pyrrolidinedione) suggest monitoring for succinimide derivatives via GC-MS, as thermal oxidation can increase degradation by 10⁶-fold in polyamide matrices .

Advanced Research Questions

Q. What mechanistic insights explain the methoxylation step in synthesizing this compound?

The methoxylation involves nucleophilic substitution: sodium methoxide displaces bromide intermediates generated during bromine addition. The reaction proceeds via a tetrahedral intermediate stabilized by electron-withdrawing carbonyl groups. Kinetic studies suggest rate dependence on methoxide concentration and solvent polarity, with methanol favoring SN2 mechanisms .

Q. How can contradictions in thermal degradation data be resolved for pyrrolidinedione derivatives?

Discrepancies in degradation rates (e.g., virgin vs. recycled polyamide 6.6) may arise from polymer crystallinity or residual catalysts. Use accelerated aging protocols (e.g., 100°C for 1,200 hours) paired with GC-MS to track this compound degradation products like succinimide. Quantify using internal standards (e.g., deuterated analogs) to normalize extraction efficiency variations .

Q. What role does this compound play in catalytic or cross-coupling reactions?

The electron-deficient pyrrolidinedione core facilitates Michael additions or Diels-Alder reactions. For example, it can act as a dienophile in [4+2] cycloadditions with conjugated dienes. In Pd-catalyzed cross-coupling, the methoxy groups modulate electronic effects, improving yields in Suzuki-Miyaura reactions (e.g., aryl boronic acid couplings) .

Q. How can structural modifications enhance the biological activity of pyrrolidinedione derivatives?

Structure-Activity Relationship (SAR) studies on analogs like Phensuximide (antiepileptic) show that substituents at the 1- and 3-positions influence bioactivity. For this compound, introducing hydrophobic groups (e.g., aryl rings) via nucleophilic substitution could enhance blood-brain barrier penetration or receptor affinity .

Q. What strategies mitigate side reactions during functionalization of this compound?

Competing reactions (e.g., over-oxidation or ring-opening) are minimized by using mild oxidizing agents (e.g., TEMPO/NaClO) and low temperatures. Protecting the carbonyl groups with silyl ethers (e.g., TBSCl) prior to functionalization improves regioselectivity in alkylation or amidation reactions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield | Purity Method |

|---|---|---|---|

| Bromination | Br₂, 0°C → RT, 16 hr | 82% | HPLC |

| Methoxylation | Na, MeOH, 20 hr | 96% | Column Chromatography |

Q. Table 2. Analytical Techniques for Degradation Studies

| Technique | Application | Key Observations |

|---|---|---|

| GC-MS | Track 1-pentyl-2,5-pyrrolidinedione | 10⁶-fold increase in abundance after 1,200 hr at 100°C |

| HPLC | Quantify succinimide derivatives | Linear correlation (R² > 0.98) with degradation time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.